molecular formula C24H23N5O2 B2988928 N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide CAS No. 1291862-45-7

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No. B2988928
CAS RN: 1291862-45-7
M. Wt: 413.481
InChI Key: ZTZCCZBKQMABST-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Innovative Heterocycles

Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized for insecticidal assessment against Spodoptera littoralis. This research demonstrates the versatility of related compounds in creating various heterocycles with potential insecticidal properties (Fadda et al., 2017).

Anticancer and Antimicrobial Activities

Another study focused on synthesizing antipyrine-based heterocycles, showcasing their anticancer and antimicrobial activities. This highlights the medical and pharmacological potential of compounds with similar structures (Riyadh et al., 2013).

Novel Coordination Complexes

Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their hydrogen bonding impacts on self-assembly processes and antioxidant activity, indicating potential in material science and biochemistry (Chkirate et al., 2019).

Antimicrobial Activity of Heterocycles

The synthesis of new heterocycles incorporating an antipyrine moiety was evaluated for antimicrobial activity, underlining the importance of such compounds in developing new antimicrobial agents (Bondock et al., 2008).

Mechanism Studies in Chemical Reactions

An unexpected reaction involving pyrazolo[5,1-c][1,2,4]triazine derivatives with thiourea was studied, revealing insights into the reaction mechanisms through ANRORC rearrangement. Such studies are crucial for understanding complex chemical reactions and for the design of novel synthetic routes (Ledenyova et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide' involves the reaction of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetic acid with 2,3-dihydro-1H-indene-1-carboxylic acid hydrazide in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetic acid", "2,3-dihydro-1H-indene-1-carboxylic acid hydrazide" ], "Reaction": [ "Step 1: Dissolve 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetic acid (1.0 equiv) and 2,3-dihydro-1H-indene-1-carboxylic acid hydrazide (1.2 equiv) in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 4: Purify the crude product by column chromatography using a suitable stationary phase and eluent system to obtain the desired product as a white solid." ] }

CAS RN

1291862-45-7

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.481

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C24H23N5O2/c1-2-16-7-9-18(10-8-16)21-13-22-24(31)28(25-15-29(22)27-21)14-23(30)26-20-12-11-17-5-3-4-6-19(17)20/h3-10,13,15,20H,2,11-12,14H2,1H3,(H,26,30)

InChI Key

ZTZCCZBKQMABST-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4CCC5=CC=CC=C45

solubility

not available

Origin of Product

United States

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